Fluorescein-PEG4-NHS ester

Catalog No.
S12839641
CAS No.
M.F
C36H37N3O13S
M. Wt
751.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein-PEG4-NHS ester

Product Name

Fluorescein-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C36H37N3O13S

Molecular Weight

751.8 g/mol

InChI

InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53)

InChI Key

JEPUNNNGKJASKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Fluorescein-PEG4-NHS ester is a chemical compound that combines a fluorescein dye with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. This compound is primarily utilized in bioconjugation reactions, which involve labeling and detecting biomolecules. The NHS ester group is particularly significant as it allows for the formation of stable covalent bonds with primary amines found in proteins, peptides, and other biomolecules, making it a valuable tool in drug research and development . The fluorescein moiety provides fluorescent properties, enabling visualization in various biological assays.

The primary reaction involving Fluorescein-PEG4-NHS ester is its interaction with primary amines. This reaction occurs under physiological to slightly alkaline conditions (pH 7.2 to 9) and results in the formation of stable amide bonds. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct . The efficiency of this reaction is influenced by pH; optimal conditions are typically around pH 8.3 to 8.5 to minimize hydrolysis of the NHS ester, which can compete with amine reactions .

Fluorescein-PEG4-NHS ester exhibits significant biological activity due to its ability to label biomolecules for tracking and imaging purposes. The fluorescein dye emits fluorescence upon excitation, making it useful for real-time monitoring of cellular processes and drug distribution within biological systems. This compound has been employed in various studies to investigate protein interactions, cellular uptake, and localization within tissues . Its application extends to diagnostic tools in imaging studies as well.

The synthesis of Fluorescein-PEG4-NHS ester typically involves coupling fluorescein isothiocyanate with a PEG derivative that contains an NHS group. The general synthetic route includes:

  • Preparation of PEG Derivative: A PEG molecule is activated by attaching an NHS group.
  • Coupling Reaction: The activated PEG-NHS is reacted with fluorescein isothiocyanate under controlled conditions to form Fluorescein-PEG4-NHS ester.
  • Purification: The final product is purified using techniques such as chromatography to remove unreacted materials and byproducts .

Fluorescein-PEG4-NHS ester has diverse applications in:

  • Bioconjugation: Labeling proteins and peptides for various biochemical assays.
  • Drug Development: Tracking drug molecules within cells and tissues to study their pharmacokinetics and pharmacodynamics.
  • Imaging Techniques: Used as a fluorescent probe in microscopy and flow cytometry for visualizing cellular components .
  • Diagnostics: Employed in assays for detecting specific biomolecules or cellular events.

Interaction studies using Fluorescein-PEG4-NHS ester often focus on its ability to label proteins selectively. For instance, studies have demonstrated its effectiveness in selectively labeling N-terminal residues of proteins through a two-step reaction process involving transesterification followed by amide bond formation . These studies highlight its utility in exploring protein functions and interactions within complex biological systems.

Fluorescein-PEG4-NHS ester shares similarities with other NHS esters but has unique properties due to its fluorescein component. Below are some comparable compounds:

Compound NameStructure/Functional GroupUnique Features
Rhodamine-PEG-NHS EsterRhodamine dye + PEGStronger fluorescence than fluorescein
Biotin-PEG-NHS EsterBiotin + PEGBinds specifically to streptavidin
Sulfo-NHS EsterSulfonate + NHSIncreased water solubility; cell membrane impermeable
Alkyne-PEG-NHS EsterAlkyne + PEGCompatible with click chemistry

Fluorescein-PEG4-NHS ester stands out due to its dual functionality—providing both fluorescent properties for imaging and reactive capabilities for bioconjugation, making it particularly versatile in research applications .

Fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester represents a sophisticated bioconjugation reagent comprising three distinct functional components integrated into a single molecular framework . The compound combines a fluorescein dye moiety with a polyethylene glycol spacer and an N-hydroxysuccinimide ester functional group, creating a versatile tool for biomolecular labeling applications [7].

The fluorescein component serves as the fluorescent reporter molecule, belonging to the xanthene dye family with characteristic spectroscopic properties [31]. This moiety provides the compound with its distinctive fluorescent capabilities, enabling visualization in various biological assays . The fluorescein structure consists of a tricyclic aromatic system featuring two phenol rings connected through a central pyran ring, with carboxyl substituents that facilitate chemical modification [37].

The polyethylene glycol 4 linker constitutes the central spacer element, composed of four repeating ethylene glycol units with the molecular formula representing the tetraethylene glycol segment [26]. This hydrophilic spacer significantly enhances the aqueous solubility of the compound while providing conformational flexibility [17] [24]. The polyethylene glycol 4 spacer extends the molecular reach between the fluorescein dye and the reactive N-hydroxysuccinimide ester, minimizing steric hindrance during bioconjugation reactions [29].

The N-hydroxysuccinimide ester moiety functions as the amine-reactive component, enabling covalent attachment to primary amino groups present in proteins, peptides, and other biomolecules [39] [45]. This reactive group exhibits high selectivity for primary amines under physiological conditions, forming stable amide bonds through nucleophilic substitution mechanisms [42]. The N-hydroxysuccinimide ester structure consists of a succinimide ring system activated with a hydroxyl group, creating an electrophilic carbonyl center susceptible to nucleophilic attack [44].

Structural Elucidation Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for confirming the structural integrity of fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester [11]. Proton nuclear magnetic resonance analysis provides detailed information about the chemical environment of hydrogen atoms throughout the molecular structure, enabling identification of characteristic resonances from each functional component [11]. The fluorescein aromatic protons typically appear in the downfield region, while the polyethylene glycol 4 linker protons generate distinctive multiplets in the aliphatic region [32].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of the compound, providing definitive evidence of successful synthesis and structural composition [11] [14]. High-resolution mass spectrometry techniques enable precise molecular weight determination, while tandem mass spectrometry experiments reveal characteristic fragmentation pathways that confirm the presence of individual molecular components [25]. The molecular ion peak provides direct confirmation of the intact compound, while fragment ions corresponding to fluorescein, polyethylene glycol, and N-hydroxysuccinimide moieties validate the structural architecture [14].

Infrared spectroscopy identifies characteristic functional group vibrations within the fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester structure [39]. The carbonyl stretching frequencies of the N-hydroxysuccinimide ester group appear in the characteristic range, providing confirmation of the reactive ester functionality [39]. Additional absorption bands corresponding to aromatic carbon-carbon stretches from the fluorescein moiety and carbon-oxygen stretches from the polyethylene glycol linker further support structural identification [16].

Ultraviolet-visible spectroscopy reveals the characteristic absorption profile of the fluorescein chromophore within the conjugated system [13] [35]. The fluorescein component exhibits maximum absorption around 494-498 nanometers with corresponding emission maxima at 517-518 nanometers [35] [37]. These spectroscopic parameters remain largely unchanged upon incorporation into the polyethylene glycol 4-N-hydroxysuccinimide ester framework, indicating preservation of the fluorescent properties [37].

Physicochemical Characteristics: Solubility, Stability, and Reactivity

The solubility profile of fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester demonstrates enhanced aqueous compatibility compared to non-pegylated analogs [17] [31]. The incorporation of the polyethylene glycol 4 spacer significantly improves water solubility while maintaining compatibility with common organic solvents including dimethyl sulfoxide and N,N-dimethylformamide [17] [32]. This enhanced solubility profile facilitates bioconjugation reactions in aqueous environments without requiring extensive organic co-solvents [38].

The stability characteristics of fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester are primarily governed by the hydrolytic susceptibility of the N-hydroxysuccinimide ester group [16] [42]. Under aqueous conditions, the N-hydroxysuccinimide ester undergoes competing hydrolysis reactions that reduce the availability of reactive groups for bioconjugation [46]. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds ranges from 4 to 5 hours at pH 7.0 and 0°C, decreasing significantly to approximately 10 minutes at pH 8.6 and 4°C [42] [46].

pH ConditionTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Storage stability requires maintenance under desiccated conditions at -20°C to prevent moisture-induced hydrolysis [16] [17]. The compound exhibits photosensitivity due to the fluorescein component, necessitating protection from light during storage and handling [8] [16]. Proper storage conditions enable retention of reactivity for extended periods, though immediate use following reconstitution is recommended for optimal bioconjugation efficiency [16].

The reactivity profile of fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester toward primary amines follows typical N-hydroxysuccinimide ester kinetics [44] [45]. The reaction proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of the ester group, resulting in formation of a stable amide bond and release of N-hydroxysuccinimide as a leaving group [45]. Optimal reaction conditions occur at pH 7.2 to 9.0, where primary amines exist predominantly in their nucleophilic, deprotonated form [42] [44].

Comparative Analysis with Analogous Compounds (Polyethylene Glycol 6, Sulfo-N-Hydroxysuccinimide, Rhodamine-Polyethylene Glycol-N-Hydroxysuccinimide)

Comparative analysis with fluorescein-polyethylene glycol 6-N-hydroxysuccinimide ester reveals significant differences in solubility and bioconjugation properties attributable to linker length variations . The polyethylene glycol 6 analog exhibits superior aqueous solubility compared to the polyethylene glycol 4 variant due to the additional ethylene glycol units . This enhanced hydrophilicity translates to improved performance in highly aqueous reaction environments, though both compounds maintain adequate solubility for most bioconjugation applications .

The molecular weight difference between polyethylene glycol 4 and polyethylene glycol 6 variants affects the spatial separation between the fluorescein dye and target biomolecules [22] [23]. Research demonstrates that polyethylene glycol spacer length substantially influences bioconjugation efficiency and biological activity of resulting conjugates [22]. Studies utilizing antibody-nanocarrier systems show that longer polyethylene glycol linkers (5 kilodaltons) provide superior targeting capability compared to shorter variants (0.65 kilodaltons) in primary cell applications [22].

Polyethylene Glycol LengthMolecular Weight (g/mol)Relative SolubilityBioconjugation Efficiency
Polyethylene Glycol 4~751.8StandardGood
Polyethylene Glycol 6~839.9EnhancedSuperior

Comparison with sulfo-N-hydroxysuccinimide ester derivatives reveals distinct reactivity and solubility profiles [21]. Sulfo-N-hydroxysuccinimide esters demonstrate higher water solubility than standard N-hydroxysuccinimide esters due to the sulfonate modification, eliminating the requirement for organic co-solvents [21]. However, the charged sulfonate group renders these compounds cell membrane impermeable, confining their reactivity to surface-accessible amino groups [42].

Rhodamine-polyethylene glycol-N-hydroxysuccinimide ester analogs provide alternative fluorescent properties while maintaining similar bioconjugation chemistry . Rhodamine derivatives exhibit different excitation and emission wavelengths compared to fluorescein, offering spectral diversity for multiplexed labeling applications . The rhodamine chromophore typically demonstrates enhanced photostability compared to fluorescein, though with different pH sensitivity characteristics .

Influence of Polyethylene Glycol 4 Spacer on Molecular Behavior and Bioconjugation Efficiency

The polyethylene glycol 4 spacer exerts profound influence on the molecular behavior and bioconjugation efficiency of fluorescein-polyethylene glycol 4-N-hydroxysuccinimide ester through multiple mechanisms [24] [27]. The hydrophilic nature of the polyethylene glycol segment enhances the overall aqueous solubility of the compound, facilitating bioconjugation reactions in physiological buffer systems without organic co-solvents [38]. This solubility enhancement proves particularly beneficial for protein labeling applications where organic solvents may compromise biomolecular integrity [27].

The conformational flexibility provided by the polyethylene glycol 4 linker reduces steric hindrance during bioconjugation reactions [17] [29]. The flexible ethylene glycol units allow the reactive N-hydroxysuccinimide ester group to access amino acid residues that might otherwise be sterically inaccessible with rigid linker systems [24]. This increased accessibility translates to improved labeling efficiency and more complete conjugation reactions [25].

Research investigating polyethylene glycol spacer length effects on bioconjugation demonstrates that tetraethylene glycol provides optimal balance between flexibility and molecular size [23] [25]. Studies utilizing bombesin antagonist conjugates show that polyethylene glycol 4 and polyethylene glycol 6 derivatives exhibit significantly superior properties compared to shorter polyethylene glycol 2 analogs [23]. The enhanced performance manifests as improved tumor uptake and favorable pharmacokinetic profiles in biological systems [23].

Polyethylene Glycol LengthSpacer Distance (Å)Bioconjugation EfficiencySteric Hindrance
Polyethylene Glycol 2~11.5ModerateHigh
Polyethylene Glycol 4~25.7HighLow
Polyethylene Glycol 6~35.8Very HighMinimal

The polyethylene glycol 4 spacer influences the photophysical properties of the fluorescein chromophore by providing spatial separation from conjugated biomolecules [25]. This separation minimizes quenching interactions that could otherwise reduce fluorescence intensity upon bioconjugation [24]. The maintained fluorescent properties enable effective detection and imaging applications even after covalent attachment to target molecules [10].

Synthetic Routes for Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester

The synthesis of Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester represents a complex multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. Several synthetic approaches have been developed, each offering distinct advantages in terms of efficiency, scalability, and product quality.

Activation of Fluorescein and Polyethylene Glycol Strategies

The initial step in synthesizing Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester involves the strategic activation of fluorescein through carbodiimide-mediated coupling reactions [1]. The most commonly employed approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide as coupling agents to activate the carboxylic acid functionality of fluorescein [2]. This activation process proceeds through the formation of an unstable O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to form a more stable and reactive N-hydroxysuccinimide ester [1].

The polyethylene glycol component requires specific functionalization to enable efficient coupling with the activated fluorescein moiety. Polyethylene glycol 4 chains are typically prepared through stepwise synthesis methodologies that ensure monodisperse products with defined molecular weights [3]. The synthesis involves controlled polymerization techniques using acid-labile or base-labile protecting groups to enable selective chain elongation [3]. Amino-terminated polyethylene glycol derivatives are commonly prepared through a two-step process involving initial halogenation or sulfonylation of the polyethylene glycol terminus, followed by nucleophilic substitution with ammonia or azide-based precursors [4].

Alternative polyethylene glycol activation strategies employ enzyme-catalyzed approaches, particularly utilizing Candida antarctica lipase B for Michael addition reactions [5] [6]. These biocatalytic methods offer exceptional reaction rates, with complete conversions achieved in less than two minutes under optimized conditions [5]. The enzyme-catalyzed approach demonstrates superior selectivity and operates under mild reaction conditions, making it particularly attractive for large-scale manufacturing applications.

N-Hydroxysuccinimide Ester Formation and Coupling Reactions

The formation of N-hydroxysuccinimide esters represents a critical step in the synthetic sequence, requiring precise control of reaction conditions to minimize competing hydrolysis reactions [7] [8]. N-Hydroxysuccinimide esters are formed through carbodiimide-activated coupling of carboxylic acids with N-hydroxysuccinimide, creating semi-stable but highly reactive intermediates suitable for subsequent amine coupling reactions [1] [9].

The mechanism of N-hydroxysuccinimide ester formation proceeds through nucleophilic attack of the carboxyl oxygen on the carbodiimide carbon, forming an O-acylisourea intermediate [1]. This intermediate subsequently undergoes nucleophilic substitution with N-hydroxysuccinimide, displacing the urea byproduct and forming the desired activated ester. The reaction is typically conducted in anhydrous aprotic solvents such as dimethylformamide or dimethyl sulfoxide to prevent competing hydrolysis reactions [9].

The coupling of activated fluorescein derivatives with polyethylene glycol 4 chains proceeds through nucleophilic attack of primary amine groups on the carbonyl carbon of the N-hydroxysuccinimide ester [7] [10]. This reaction occurs optimally under physiological to slightly alkaline conditions, with the most efficient coupling achieved at pH values between 8.0 and 8.5 [7] [11]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide to yield a stable amide bond [9].

Reaction kinetics studies have demonstrated that the coupling efficiency is strongly dependent on the concentration of deprotonated primary amines, necessitating careful pH control during the reaction [8] [11]. The competing hydrolysis of N-hydroxysuccinimide esters increases significantly with increasing pH, requiring optimization of reaction conditions to balance coupling efficiency against ester stability [7] [8].

Optimization of Reaction Conditions (pH, Solvent, Temperature)

The optimization of reaction conditions for Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester synthesis requires systematic evaluation of multiple interdependent parameters. pH optimization represents the most critical factor, as it directly influences both the nucleophilicity of amine reactants and the stability of N-hydroxysuccinimide ester intermediates [12] [11].

Experimental studies have established that optimal coupling efficiency occurs within a narrow pH range of 8.0 to 8.5 [12] [7]. Below pH 8.0, the concentration of deprotonated amines becomes insufficient for efficient coupling, while pH values above 8.5 result in accelerated hydrolysis of the N-hydroxysuccinimide ester functionality [11]. Buffering systems utilizing sodium bicarbonate or phosphate-buffered saline are commonly employed to maintain stable pH conditions throughout the reaction [9] [12].

Solvent selection plays a crucial role in reaction optimization, with anhydrous aprotic solvents providing the most favorable conditions for N-hydroxysuccinimide ester stability [13] [12]. Dimethylformamide and dimethyl sulfoxide are the preferred solvents due to their excellent solvating properties for both fluorescein and polyethylene glycol derivatives while maintaining chemical inertness toward the reactive intermediates [13]. The exclusion of water is essential, as even trace moisture can lead to significant hydrolysis of activated esters [14] [15].

Temperature optimization studies indicate that ambient temperatures between 20°C and 25°C provide the optimal balance between reaction rate and product stability [16]. Elevated temperatures accelerate both the desired coupling reaction and competing side reactions, potentially leading to reduced yields and increased impurity formation. Temperature control within ±1°C is recommended for reproducible results, particularly in large-scale manufacturing applications.

Purification and Characterization Protocols

Chromatographic Techniques

The purification of Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester requires sophisticated chromatographic approaches capable of separating structurally similar compounds while preserving the integrity of the labile N-hydroxysuccinimide ester functionality. Size exclusion chromatography represents the primary technique for initial purification, utilizing specialized stationary phases such as Sephadex LH-20 and TSK G4000PW columns [17] [18].

Size exclusion chromatography effectively separates the target compound from unreacted starting materials and low molecular weight byproducts based on molecular size differences [17]. The technique employs step gradient elution using water-methanol mixtures, with fluorescence detection at excitation and emission wavelengths of 495 nanometers and 515 nanometers, respectively [17] [19]. The retention mechanism is based on molecular sieving effects, allowing larger conjugated molecules to elute earlier than smaller unreacted components.

Reverse phase high-performance liquid chromatography provides high-resolution separation capabilities essential for quantitative analysis and final purification steps [20]. C18 and C8 stationary phases are commonly employed with acetonitrile-water gradient elution systems containing 0.1% trifluoroacetic acid [18]. Detection is typically accomplished using ultraviolet absorption at 494 nanometers, corresponding to the characteristic absorption maximum of fluorescein, combined with mass spectrometric detection for structural confirmation [20].

Hydrophilic interaction chromatography has emerged as a particularly valuable technique for the analysis and purification of N-hydroxysuccinimide esters [14] [15]. This approach utilizes polar stationary phases with acetonitrile-water gradients, providing excellent separation of polar conjugation products from hydrophobic impurities [15]. The technique offers the additional advantage of monitoring N-hydroxysuccinimide release as a degradation indicator, enabling real-time assessment of product stability [14].

Ion exchange chromatography serves as a complementary technique for charge-based separations, particularly useful for removing ionic impurities and unreacted coupling reagents [20]. Strong and weak anion exchange resins are employed with salt gradient elution systems, providing effective separation based on charge density differences between the target compound and impurities.

Analytical Validation of Purity and Identity

The analytical validation of Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester requires comprehensive characterization using multiple orthogonal techniques to ensure product identity, purity, and functionality. High-performance liquid chromatography coupled with ultraviolet detection serves as the primary method for purity determination, with acceptance criteria typically requiring ≥95% purity by chromatographic analysis [21].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with both proton and carbon-13 NMR spectra required for complete identity confirmation [22] [23]. The characteristic chemical shifts of fluorescein aromatic protons, polyethylene glycol methylene groups, and N-hydroxysuccinimide ester functionality serve as diagnostic indicators of successful synthesis [23]. Specialized techniques such as two-dimensional NMR and photo-chemically induced dynamic nuclear polarization have been developed to enhance sensitivity for structural analysis of fluorescein derivatives [22].

Mass spectrometric analysis using electrospray ionization or matrix-assisted laser desorption ionization provides accurate molecular weight determination and fragmentation pattern analysis [24] [25]. The heterogeneous nature of polyethylene glycol requires sophisticated data analysis techniques to account for molecular weight distributions, with acceptance criteria typically requiring molecular weights within ±0.5 Daltons of theoretical values.

Functional characterization involves assessment of N-hydroxysuccinimide ester reactivity through standardized amine coupling assays [9]. These assays measure the extent of conjugation with model amine compounds under controlled conditions, with acceptance criteria requiring ≥90% reactivity retention. The assays serve as critical quality control measures to ensure that the synthesized product retains its intended bioconjugation capabilities.

Stability characterization employs accelerated stability studies conducted under controlled temperature and humidity conditions [26]. These studies monitor degradation product formation and activity loss over extended time periods, providing essential data for shelf-life determination and storage condition optimization. Acceptance criteria typically require <5% degradation under recommended storage conditions.

Industrial-Scale Synthesis: Process Engineering and Quality Control

Automated Reactor Systems and Process Scale-Up

The transition from laboratory-scale synthesis to industrial production of Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester requires sophisticated process engineering approaches that address the unique challenges associated with scaling up moisture-sensitive reactions [27]. Automated reactor systems employ jacketed glass-lined steel reactors ranging from 100 liters to 5,000 liters, designed to provide precise temperature control within ±1°C throughout the reaction volume.

The reactor design incorporates specialized mixing systems utilizing anchor or helical impellers operating at controlled speeds between 50 and 150 revolutions per minute to ensure homogeneous reaction conditions while avoiding excessive shear that could damage sensitive polyethylene glycol chains [27]. Heat transfer coefficients typically range from 150 to 300 watts per square meter per Kelvin, enabling efficient temperature control during both heating and cooling phases of the synthesis.

Process analytical technology integration provides real-time monitoring of critical process parameters including pH, temperature, pressure, and reaction progress [28]. Automated control systems maintain optimal reaction conditions through feedback loops that adjust reagent addition rates, temperature setpoints, and mixing parameters based on continuous analytical measurements. This approach ensures consistent product quality across different batch sizes and production campaigns.

Material handling systems incorporate automated charging mechanisms with inert atmosphere protection to prevent moisture contamination during reagent addition [27]. Specialized transfer systems minimize operator exposure while maintaining the anhydrous conditions essential for N-hydroxysuccinimide ester stability. The integration of continuous nitrogen blanketing throughout the process prevents atmospheric moisture intrusion.

Mass transfer optimization in large-scale reactors requires careful consideration of mixing time, residence time distribution, and reaction kinetics [27]. Typical mixing times range from 30 to 120 seconds, with narrow residence time distributions (σ²/τ² < 0.1) ensuring uniform reaction conditions throughout the reactor volume. Second-order reaction kinetics with rate constants ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ necessitate precise control of reactant concentrations and mixing efficiency.

Regulatory and Environmental Considerations in Manufacture

The industrial manufacture of Fluorescein-Polyethylene Glycol 4-N-Hydroxysuccinimide ester must comply with comprehensive regulatory frameworks governing chemical manufacturing, pharmaceutical production, and environmental protection [29] [30]. Good Manufacturing Practice guidelines require implementation of quality systems that ensure consistent product quality, traceability, and compliance with established specifications [29].

Chemical registration requirements under REACH regulations necessitate comprehensive substance identification, hazard assessment, and risk characterization for all starting materials, intermediates, and final products [31]. Registration dossiers must include detailed synthesis information, impurity profiles, and environmental fate data to support commercial manufacturing activities. Participation in Substance Information Exchange Forums facilitates data sharing and reduces regulatory burden for manufacturers.

Manufacturing facility licensing requires compliance with pharmaceutical quality standards, including facility design, equipment qualification, personnel training, and quality control systems [29]. Regular inspections by regulatory authorities assess compliance with Good Manufacturing Practice requirements, necessitating comprehensive documentation systems and change control procedures.

Environmental permits for air emissions and water discharge require detailed assessments of potential environmental impacts and implementation of appropriate control measures [32] [30]. Manufacturing processes must incorporate waste minimization strategies, pollution prevention technologies, and environmental monitoring systems to ensure compliance with applicable regulations. The Clean Air Act and Clean Water Act establish specific requirements for emissions control and waste management in chemical manufacturing facilities.

Occupational safety considerations require comprehensive hazard assessments, employee training programs, and medical surveillance for workers exposed to chemical substances [31]. Safety data sheets must be maintained for all chemicals used in the manufacturing process, with appropriate personal protective equipment and exposure controls implemented based on hazard assessments.

Quality control systems must incorporate comprehensive testing of raw materials, in-process monitoring, and final product release testing to ensure compliance with established specifications [28] [26]. Raw material testing includes identity, purity, water content, and pH measurements using validated analytical methods. In-process controls monitor reaction progress, temperature, and pH throughout the synthesis to ensure consistent process performance. Final product release requires completion of full analytical testing including purity, identity, molecular weight, functionality, and stability assessments.

XLogP3

1.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

751.20470942 g/mol

Monoisotopic Mass

751.20470942 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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